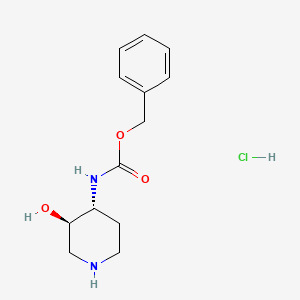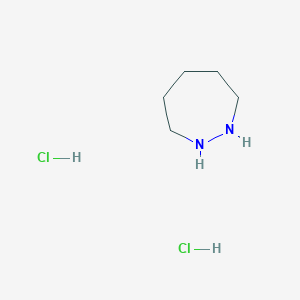
3-(N,N-DIboc-amino)-2-methyl-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(N,N-Diboc-amino)-2-methyl-propanol is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is a common protecting group used in organic synthesis to temporarily mask the reactivity of amines. This compound is particularly useful in peptide synthesis and other organic transformations where selective protection and deprotection of functional groups are required.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N,N-Diboc-amino)-2-methyl-propanol typically involves the protection of the amino group using di-tert-butyl dicarbonate ((Boc)2O). The reaction is usually carried out in the presence of a base such as sodium bicarbonate (NaHCO3) or potassium carbonate (K2CO3) in an organic solvent like dichloromethane (DCM) or ethanol. The reaction conditions are mild, often performed at room temperature, and the product is obtained after purification by column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The catalyst and solvent can be recycled to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
3-(N,N-Diboc-amino)-2-methyl-propanol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Alkyl halides, acyl chlorides, alcohols
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane
Major Products Formed
Deprotection: Free amine
Substitution: Esters, ethers
Oxidation: Carbonyl compounds
Applications De Recherche Scientifique
3-(N,N-Diboc-amino)-2-methyl-propanol is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Peptide Synthesis: The compound is used as a building block in the synthesis of peptides, where the Boc group protects the amino functionality during various synthetic steps.
Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds, where selective protection and deprotection of functional groups are crucial.
Bioconjugation: The compound is used in bioconjugation techniques to link biomolecules, such as proteins and nucleic acids, to various probes and labels.
Mécanisme D'action
The mechanism of action of 3-(N,N-Diboc-amino)-2-methyl-propanol primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino functionality, preventing unwanted side reactions during synthetic transformations. Upon deprotection, the free amine can participate in various chemical reactions, enabling the synthesis of complex molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-protected Amino Acids: These compounds also feature Boc-protected amino groups and are commonly used in peptide synthesis.
N-Cbz-protected Amino Acids: These compounds use the carbobenzyloxy (Cbz) group for amino protection and are an alternative to Boc-protected compounds.
N-Fmoc-protected Amino Acids: These compounds use the fluorenylmethyloxycarbonyl (Fmoc) group for amino protection and are widely used in solid-phase peptide synthesis.
Uniqueness
3-(N,N-Diboc-amino)-2-methyl-propanol is unique due to its dual Boc protection, which provides enhanced stability and selectivity in synthetic transformations. The compound’s structure allows for selective deprotection, making it a valuable tool in complex organic synthesis .
Propriétés
IUPAC Name |
tert-butyl N-(3-hydroxy-2-methylpropyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO5/c1-10(9-16)8-15(11(17)19-13(2,3)4)12(18)20-14(5,6)7/h10,16H,8-9H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUCKBWBPKKNBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![disodium;[[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B8025482.png)
